molecular formula C7H8O3S B196065 Methyl benzenesulfonate CAS No. 80-18-2

Methyl benzenesulfonate

Cat. No. B196065
CAS RN: 80-18-2
M. Wt: 172.2 g/mol
InChI Key: CZXGXYBOQYQXQD-UHFFFAOYSA-N
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Description

Methyl benzenesulfonate is a sulfonate ester . It is a yellow liquid with a pungent odor . It is commonly used in various industrial applications due to its water solubility, stability, moderate temperature resistance, and mild odor .


Molecular Structure Analysis

The chemical formula of Methyl benzenesulfonate is C7H8O3S . It exhibits excellent water solubility due to its strong sulfonic acid group .


Chemical Reactions Analysis

Methyl benzenesulfonate has been utilized in the polymerization of ethylene, as demonstrated by the synthesis of various imine ligands and their corresponding palladium complexes . In the methylation of 3-methylxanthine, it acts as a methylating agent to transfer a methyl group and synthesize theobromine .


Physical And Chemical Properties Analysis

Methyl benzenesulfonate is a yellow liquid with a pungent odor . It has excellent water solubility and stability, making it suitable for storage and transportation . With a relatively high boiling point, it can withstand moderate temperatures without decomposing .

Scientific Research Applications

1. Ethylene Polymerization

  • Application Summary: Methyl benzenesulfonate is used in the synthesis of imine ligands and palladium complexes for the polymerization of ethylene .
  • Methods of Application: The researchers synthesized six imino-methyl benzenesulfonate ligands, labeled as L1-L6, by condensing various amino-benzoic acids with aldehydes in the presence of an acidic-substituent ortho to the amine . The ligands L1-L6 were then complexed with palladium to form neutral alkyl-palladium (II) complexes C1-C3 .
  • Results: The complexes were evaluated for ethylene polymerization, with C1 showing activity at 80°C and 95°C being the optimal temperature . Complexes 4 and 5 exhibited higher activities than C1-C3, suggesting potential for further enhancement through modifications .

2. Methylation of 3-methylxanthine

  • Application Summary: Methyl benzenesulfonate is used for the methylation of 3-methylxanthine .

3. Preparation of Thin Cation-Exchanger Films

  • Application Summary: Methyl benzenesulfonate is used in the preparation of thin cation-exchanger films .

4. C-Methylation of Perbromothiophene

  • Application Summary: Methyl benzenesulfonate can be used for the C-methylation of perbromothiophene to synthesize tribromo-methyl thiophene .
  • Methods of Application: This process is carried out in the presence of butyllithium .

5. Methylation of Unactivated Alkyl Halides and Acid Chlorides

  • Application Summary: Methyl benzenesulfonate can be used in the nickel-catalyzed methylation of unactivated alkyl halides and acid chlorides to prepare methylated alkanes and ketones .
  • Methods of Application: This process is carried out in the presence of a nickel catalyst .

6. Synthesis of Theobromine

  • Application Summary: Methyl benzenesulfonate is used in the synthesis of theobromine from 3-methylxanthine .
  • Methods of Application: In this process, methyl benzenesulfonate acts as a methylating agent to transfer a methyl group and synthesize theobromine .

7. Preparation of High Permselectivity and Low Resistance Films

  • Application Summary: Methyl benzenesulfonate is used in the preparation of films with high permselectivity and low resistance for efficient ion transportation and conductivity .

8. Synthesis of Methyl Benzenesulfonate Complexes

  • Application Summary: Methyl benzenesulfonate complexes refer to compounds formed by the coordination of methyl benzenesulfonate with metal ions. These complexes exhibit unique physical and chemical properties that make them valuable in various applications .
  • Methods of Application: The researchers successfully synthesized six imino-methyl benzenesulfonate ligands, labeled as L1-L6, by condensing various amino-benzoic acids with aldehydes in the presence of an acidic-substituent ortho to the amine . The ligands L1-L6 were then complexed with palladium to form neutral alkyl-palladium (II) complexes C1-C3 .
  • Results: The complexes were then evaluated for ethylene polymerization, with C1 showing activity at 80°C and 95°C being the optimal temperature . Complexes 4 and 5 exhibited higher activities than C1-C3, suggesting potential for further enhancement through modifications .

Safety And Hazards

Methyl benzenesulfonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

Relevant Papers A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction and Methyl benzenesulfonate: Preparation, Reactions etc are some of the relevant papers that provide more information about Methyl benzenesulfonate.

properties

IUPAC Name

methyl benzenesulfonate
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InChI

InChI=1S/C7H8O3S/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

CZXGXYBOQYQXQD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COS(=O)(=O)C1=CC=CC=C1
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Molecular Formula

C7H8O3S
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DSSTOX Substance ID

DTXSID5052549
Record name Methyl benzenesulphonate
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Molecular Weight

172.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl benzenesulfonate
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Product Name

Methyl benzenesulfonate

CAS RN

80-18-2
Record name Methyl benzenesulfonate
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Record name METHYL BENZENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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